Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate
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Overview
Description
Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate is a chemical compound with the molecular formula C10H8O3S. It belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxybenzo[B]thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 6-hydroxybenzo[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing sulfur.
Benzo[b]thiophene: A fused ring system combining benzene and thiophene.
Methyl thiophene-3-carboxylate: A similar compound with a methyl ester group at the 3-position of the thiophene ring
Uniqueness
Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the benzo[b]thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives .
Properties
Molecular Formula |
C10H8O3S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 6-hydroxy-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3 |
InChI Key |
WFOIBEWWFZPKFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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